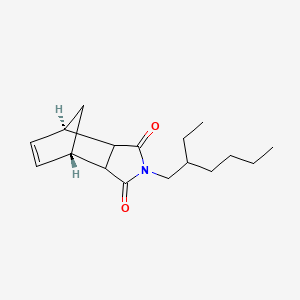

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Descripción general

Descripción

N-Octilbiciclohepteno dicarboximida, comúnmente conocida como MGK-264, es un compuesto químico de origen humano ampliamente utilizado como sinergista en formulaciones de pesticidas. Mejora la potencia de los ingredientes piretroides, haciéndolos más efectivos en el control de insectos. El MGK-264 en sí mismo no posee propiedades pesticidas intrínsecas, pero funciona inhibiendo las enzimas que los insectos utilizan para desintoxicar los insecticidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Octilbiciclohepteno dicarboximida implica la reacción del anhídrido biciclohepteno dicarboxílico con 2-etilhexilamina. La reacción típicamente ocurre bajo condiciones de temperatura controlada para garantizar la formación del compuesto imida deseado. La reacción se puede representar de la siguiente manera:

Anhídrido biciclohepteno dicarboxílico+2-etilhexilamina→N-Octilbiciclohepteno dicarboximida+Agua

Métodos de producción industrial

La producción industrial de MGK-264 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluyendo temperatura, presión y concentraciones de reactivos, para maximizar el rendimiento y la pureza. El producto final se purifica a través de técnicas como la recristalización o la destilación para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Octilbiciclohepteno dicarboximida principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes como el cloro o el bromo, que pueden reemplazar los átomos de hidrógeno en el compuesto.

Reacciones de hidrólisis: Las condiciones ácidas o básicas facilitan la hidrólisis del grupo imida, lo que lleva a la formación de ácidos carboxílicos y aminas correspondientes.

Productos principales

Reacciones de sustitución: Derivados halogenados de la N-Octilbiciclohepteno dicarboximida.

Reacciones de hidrólisis: Ácidos carboxílicos y aminas

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide Synergist:

MGK 264 is predominantly used as a synergist in combination with other insecticides like pyrethrins and allethrin. It enhances the efficacy of these insecticides by inhibiting the metabolic pathways that would otherwise render them ineffective. This synergistic effect is particularly valuable in agricultural settings where pest resistance is a growing concern.

Table 1: Efficacy of MGK 264 in Insecticide Formulations

| Insecticide | Synergist Used | Application Rate (mg/kg) | Efficacy Increase (%) |

|---|---|---|---|

| Pyrethrins | MGK 264 | 450 | 30 |

| Allethrin | MGK 264 | 400 | 25 |

| Deltamethrin | MGK 264 | 200 | 40 |

Household and Institutional Pest Control

MGK 264 is extensively employed in household and institutional pest control products. It is incorporated into various formulations such as sprays, dusts, and aerosols to control a wide range of pests including flies, mosquitoes, and cockroaches.

Case Study: Efficacy in Household Settings

A study conducted on the effectiveness of MGK 264 in controlling houseflies demonstrated that formulations containing MGK 264 significantly reduced fly populations compared to those without it. The study involved applying an aerosol formulation containing 1% MGK 264 in a controlled environment over several weeks.

- Results: The treated areas showed a reduction of fly populations by over 70% within two weeks of application.

Biochemical Research Applications

In biochemical research, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has been studied for its effects on enzyme systems and metabolic pathways. Research indicates that it can modulate the activity of mixed-function oxidase enzymes, which are crucial for drug metabolism.

Table 2: Effects on Mixed-Function Oxidase Activity

| Compound | Concentration (mg/kg) | Effect on Enzyme Activity (%) |

|---|---|---|

| Piperonyl butoxide | 400 | Inhibition: 50 |

| MGK 264 | 450 | Induction: 30 |

Environmental Impact Studies

Research has also focused on the environmental implications of using MGK 264. Studies indicate that while it is effective as an insecticide synergist, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Study: Environmental Persistence

An environmental study assessed the degradation rates of MGK 264 in soil and aquatic environments. The findings revealed:

- Soil Degradation Half-Life: Approximately 14 days.

- Aquatic Degradation Half-Life: Approximately 28 days.

These results underscore the need for careful management practices when using this compound to mitigate environmental risks.

Regulatory Considerations

MGK 264 has undergone various regulatory assessments to evaluate its safety and efficacy. It is classified under several regulatory frameworks due to its use in pesticide formulations.

Regulatory Status Overview

| Regulatory Body | Status |

|---|---|

| EPA (USA) | Registered for use |

| ECHA (EU) | Under review |

Mecanismo De Acción

La N-Octilbiciclohepteno dicarboximida actúa inhibiendo las enzimas que los insectos utilizan para desintoxicar los insecticidasAl inhibir estas enzimas, el MGK-264 prolonga la acción del insecticida, lo que le permite ser más efectivo en la eliminación de insectos .

Comparación Con Compuestos Similares

Compuestos similares

Butóxido de piperonilo: Otro sinergista ampliamente utilizado en formulaciones de pesticidas.

N-Octilbiciclohepteno dicarboximida: Similar en estructura y función al MGK-264.

Unicidad

El MGK-264 es único en su capacidad de mejorar la potencia de los insecticidas piretroides sin poseer propiedades pesticidas intrínsecas. Su efectividad en la inhibición de enzimas desintoxicantes lo convierte en un componente valioso en diversas formulaciones de pesticidas .

Actividad Biológica

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, commonly known as MGK 264, is a chemical compound with significant applications in the field of pest control and as a synergist in pesticide formulations. This article explores the biological activity of MGK 264, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 275.3859 g/mol

- CAS Number : 113-48-4

- IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique biological properties. Its solubility and stability in various solvents make it suitable for incorporation into pesticide formulations.

MGK 264 functions primarily as a synergist in pesticide applications. It enhances the efficacy of certain insecticides by inhibiting metabolic pathways that would otherwise deactivate these chemicals. Specifically, MGK 264 has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification processes of insects.

Toxicity Profiles

The toxicity of MGK 264 has been assessed through various studies:

These values indicate that MGK 264 has relatively low acute toxicity compared to many other pesticides.

Long-term Studies

Long-term studies have evaluated the effects of MGK 264 on reproductive health and growth in animal models:

- A three-generation reproduction study in rats showed some adverse effects on weight gain at high dietary levels but no significant pathology .

- In another study involving swine over two years, no adverse effects were noted at various dietary concentrations (0, 25, 100, and 300 ppm) .

Case Studies

- Synergistic Effects with Organotins :

-

Combination with Pyrethrins :

- A study on the combination of deltamethrin (a pyrethroid insecticide) and MGK 264 reported enhanced toxicity levels in treated organisms. The research indicated significant changes in lipid peroxidation levels in the nervous tissues of exposed snails (Lymnaea acuminata), suggesting potential neurotoxic effects .

Summary of Toxicity Studies

| Study Type | Organism | Route | LD (mg/kg) | Findings |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 3640 | Low acute toxicity |

| Acute Toxicity | Rabbit | Dermal | 470 | Low dermal toxicity |

| Long-term Study | Rat | Dietary | N/A | Weight gain affected at high doses |

| Long-term Study | Swine | Dietary | N/A | No adverse effects observed |

Propiedades

Número CAS |

113-48-4 |

|---|---|

Fórmula molecular |

C17H25NO2 |

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |

Clave InChI |

WLLGXSLBOPFWQV-KUDKMIPASA-N |

Impurezas |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

SMILES isomérico |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

SMILES canónico |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Apariencia |

Solid powder |

Punto de ebullición |

157 °C |

Color/Form |

Dark, oily liquid Very light, yellow colored liquid |

Densidad |

1.04 g/cu cm |

Punto de inflamación |

177 °C (351 °F) - closed cup |

melting_point |

<-20 °C |

Key on ui other cas no. |

113-48-4 |

Descripción física |

Light yellow liquid; [HSDB] |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

Solubilidad |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

Presión de vapor |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.